molecular formula C8H10BFO3 B11757187 [(2-Fluoro-3-methoxyphenyl)methyl]boronic acid

[(2-Fluoro-3-methoxyphenyl)methyl]boronic acid

Cat. No.: B11757187
M. Wt: 183.97 g/mol
InChI Key: GKXFJXLOPARNSF-UHFFFAOYSA-N
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Description

[(2-Fluoro-3-methoxyphenyl)methyl]boronic acid is a boronic acid derivative with the molecular formula C7H8BFO3 . This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of [(2-Fluoro-3-methoxyphenyl)methyl]boronic acid typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen bond over an unsaturated bond is rapid and proceeds with syn-selectivity .

Industrial Production Methods

Industrial production methods for boronic acids often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method is favored due to its mild reaction conditions and high functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

[(2-Fluoro-3-methoxyphenyl)methyl]boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 2-Fluoro-3-methoxyphenol.

    Reduction: 2-Fluoro-3-methoxytoluene.

    Substitution: Biaryl compounds.

Comparison with Similar Compounds

Properties

Molecular Formula

C8H10BFO3

Molecular Weight

183.97 g/mol

IUPAC Name

(2-fluoro-3-methoxyphenyl)methylboronic acid

InChI

InChI=1S/C8H10BFO3/c1-13-7-4-2-3-6(8(7)10)5-9(11)12/h2-4,11-12H,5H2,1H3

InChI Key

GKXFJXLOPARNSF-UHFFFAOYSA-N

Canonical SMILES

B(CC1=C(C(=CC=C1)OC)F)(O)O

Origin of Product

United States

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